N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride
Description
N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a pentane chain, which is further substituted with a phenylphenoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Properties
CAS No. |
62232-81-9 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-20(2)15-9-4-10-16-21-19-14-8-7-13-18(19)17-11-5-3-6-12-17;/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3;1H |
InChI Key |
OBNCIUYODCMLSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Phenylphenoxy Intermediate: This step involves the reaction of phenol with bromobenzene in the presence of a base such as potassium carbonate to form 2-phenylphenol.
Alkylation: The 2-phenylphenol is then reacted with 1-bromopentane under basic conditions to form 5-(2-phenylphenoxy)pentane.
Amination: The 5-(2-phenylphenoxy)pentane is then reacted with dimethylamine to form N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The phenylphenoxy group can be reduced to form the corresponding cyclohexyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The phenylphenoxy group can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(2-phenylphenoxy)propan-1-amine;hydrochloride
- N,N-dimethyl-4-(2-phenylphenoxy)butan-1-amine;hydrochloride
- N,N-dimethyl-6-(2-phenylphenoxy)hexan-1-amine;hydrochloride
Uniqueness
N,N-dimethyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
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